molecular formula C14H29N3O B14795514 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide

Cat. No.: B14795514
M. Wt: 255.40 g/mol
InChI Key: NQRYKVZMTLREBU-UHFFFAOYSA-N
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Description

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with dimethylamino and isopropyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the dimethylamino group, and subsequent attachment of the isopropylpropanamide moiety. Common reagents used in these reactions include cyclohexanone, dimethylamine, and isopropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivative compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivative compounds with varying functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.

    2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C14H29N3O

Molecular Weight

255.40 g/mol

IUPAC Name

2-amino-N-[2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H29N3O/c1-10(2)17(14(18)11(3)15)13-9-7-6-8-12(13)16(4)5/h10-13H,6-9,15H2,1-5H3

InChI Key

NQRYKVZMTLREBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCCCC1N(C)C)C(=O)C(C)N

Origin of Product

United States

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